molecular formula C17H20N2O3S B13652532 5-Morpholino-3-phenethoxythiophene-2-carboxamide

5-Morpholino-3-phenethoxythiophene-2-carboxamide

Cat. No.: B13652532
M. Wt: 332.4 g/mol
InChI Key: JJJHUZCALLGOMV-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, 5-(4-morpholinyl)-3-(2-phenylethoxy)- is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a morpholine moiety, and a phenylethoxy group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, 5-(4-morpholinyl)-3-(2-phenylethoxy)- typically involves multi-step organic reactions. The process often begins with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The morpholine and phenylethoxy groups are then added through nucleophilic substitution reactions. Common reagents used in these reactions include thiophene derivatives, amines, and phenylethyl halides. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, 5-(4-morpholinyl)-3-(2-phenylethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the morpholine or phenylethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Thiophenecarboxamide, 5-(4-morpholinyl)-3-(2-phenylethoxy)- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, 5-(4-morpholinyl)-3-(2-phenylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxamide derivatives: Compounds with similar thiophene and carboxamide structures.

    Morpholine-containing compounds: Molecules featuring the morpholine moiety.

    Phenylethoxy derivatives: Compounds with the phenylethoxy group.

Uniqueness

2-Thiophenecarboxamide, 5-(4-morpholinyl)-3-(2-phenylethoxy)- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

5-morpholin-4-yl-3-(2-phenylethoxy)thiophene-2-carboxamide

InChI

InChI=1S/C17H20N2O3S/c18-17(20)16-14(22-9-6-13-4-2-1-3-5-13)12-15(23-16)19-7-10-21-11-8-19/h1-5,12H,6-11H2,(H2,18,20)

InChI Key

JJJHUZCALLGOMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(S2)C(=O)N)OCCC3=CC=CC=C3

Origin of Product

United States

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